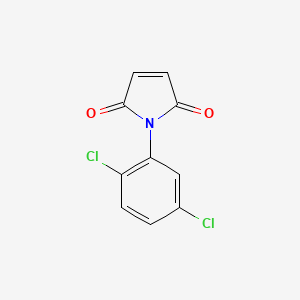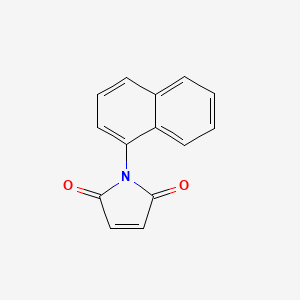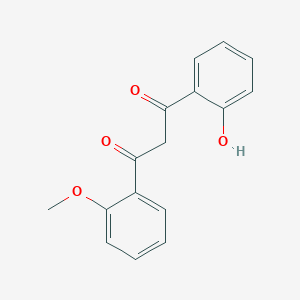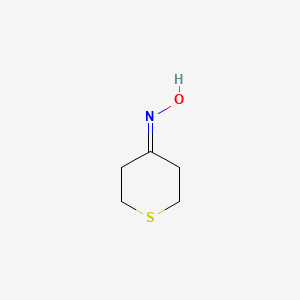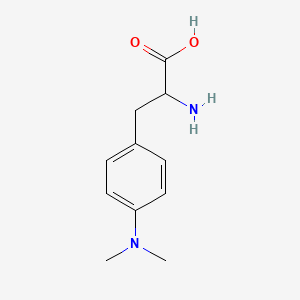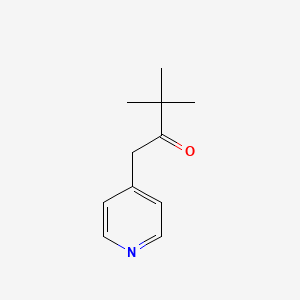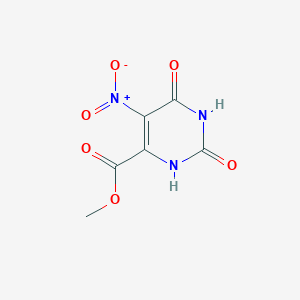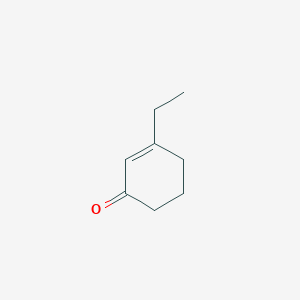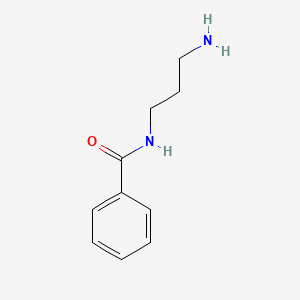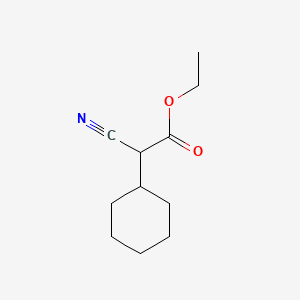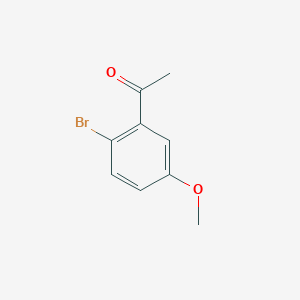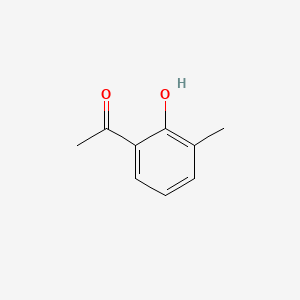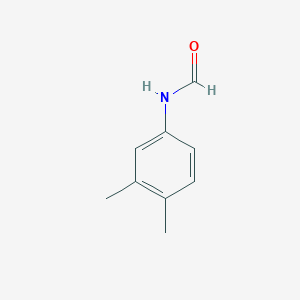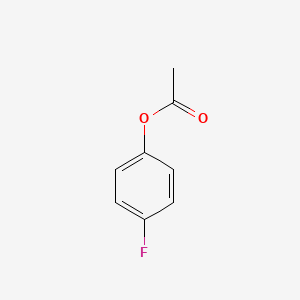
4-氟苯乙酸酯
描述
4-Fluorophenyl acetate (4-FPA) is a fluorinated derivative of phenyl acetate, which has been studied for its potential use as an electrolyte additive in lithium-ion batteries. The introduction of fluorine into the phenyl acetate structure is reported to enhance the stability and performance of the electrolyte by improving the properties of the solid electrolyte interphase (SEI) formed on the graphite anode during battery operation .
Synthesis Analysis
The synthesis of 4-FPA involves the fluorine-substitution of phenyl acetate. This process results in a compound that is more reducible than its non-fluorinated counterpart, which is beneficial for its function as an electrolyte additive. The synthesis of related fluor
科学研究应用
“4-Fluorophenyl acetate” is a chemical compound with the CAS Number: 405-51-6 . It has a molecular weight of 154.14 . This compound is a liquid at room temperature and has a density of 1.17 g/mL at 25 °C . It has a boiling point of 197 °C .
While specific applications in scientific research were not found in my search, compounds like “4-Fluorophenyl acetate” are often used as building blocks in organic synthesis . They can be used in the synthesis of more complex molecules in fields like medicinal chemistry, materials science, and analytical chemistry .
While specific applications of “4-Fluorophenyl acetate” are not readily available, it’s important to note that such compounds are often used as building blocks in various fields of scientific research . Here are some potential applications:
-
Organic Synthesis : “4-Fluorophenyl acetate” can be used as a building block in the synthesis of more complex organic compounds . It can be used to introduce the 4-fluorophenyl group into a larger molecule, which can then be used to study the effects of this group on the properties of the larger molecule.
-
Medicinal Chemistry : In medicinal chemistry, “4-Fluorophenyl acetate” could potentially be used in the synthesis of pharmaceuticals . The fluorine atom in the compound could be used to increase the stability and bioavailability of the drug.
-
Materials Science : “4-Fluorophenyl acetate” could be used in the synthesis of materials with specific properties . For example, it could be used in the synthesis of polymers with specific mechanical or thermal properties.
-
Analytical Chemistry : “4-Fluorophenyl acetate” could be used as a standard in analytical chemistry . It could be used to calibrate instruments or to validate analytical methods.
-
Environmental Science : “4-Fluorophenyl acetate” could be used in environmental science to study the fate and transport of fluorinated compounds in the environment .
-
Biochemistry : “4-Fluorophenyl acetate” could be used in biochemistry to study the metabolism of fluorinated compounds in living organisms .
属性
IUPAC Name |
(4-fluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOREXRHKZXVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193509 | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl acetate | |
CAS RN |
405-51-6 | |
| Record name | 4-Fluorophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-fluoro-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

